3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid
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Overview
Description
3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid is a compound that features an isoxazole ring attached to a propanoic acid moiety, with a methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the methoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the catalytic reduction of unsaturated acids using palladium on charcoal can be employed to prepare related compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on charcoal in the presence of hydrogen gas.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Shares a similar methoxyphenyl group but lacks the isoxazole ring.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group in addition to the methoxy group, providing different chemical properties.
Uniqueness
The presence of the isoxazole ring in 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid distinguishes it from similar compounds. This structural feature can impart unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2-oxazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-5-3-2-4-10(11)13-9(8-18-14-13)6-7-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNMWUJGPQBJNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC=C2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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